3-Bromo-6-chloro-2-methoxybenzonitrile
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Overview
Description
3-Bromo-6-chloro-2-methoxybenzonitrile: is an organic compound with the molecular formula C8H5BrClNO. It is a derivative of benzonitrile, featuring bromine, chlorine, and methoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-methoxybenzonitrile typically involves the bromination and chlorination of 2-methoxybenzonitrile. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the respective halogen atoms at the desired positions on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-2-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Chemistry: 3-Bromo-6-chloro-2-methoxybenzonitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs targeting specific biological pathways .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with desirable properties .
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-methoxybenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal applications, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
- 3-Bromo-2-chloro-6-methoxybenzonitrile
- 3-Bromo-4-methoxybenzonitrile
- 2-Bromo-3-methoxybenzonitrile
Comparison: Compared to similar compounds, 3-Bromo-6-chloro-2-methoxybenzonitrile is unique due to the specific positions of the bromine, chlorine, and methoxy groups on the aromatic ring. This unique arrangement can influence its reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H5BrClNO |
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Molecular Weight |
246.49 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H5BrClNO/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3H,1H3 |
InChI Key |
PLIUOFWZWOWXKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C#N)Cl)Br |
Origin of Product |
United States |
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